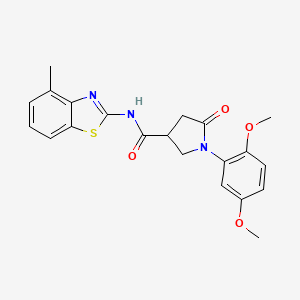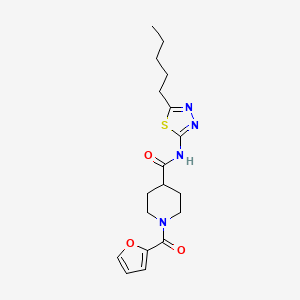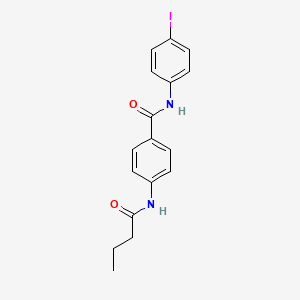
1-(2,5-dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The dimethoxyphenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.
- Reaction conditions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF are commonly used.
Attachment of the Benzothiazole Moiety:
- The benzothiazole group is attached through a nucleophilic substitution reaction.
- Reaction conditions: This step may involve the use of nucleophiles like sodium hydride and solvents like DMSO.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
-
Formation of the Pyrrolidine Ring:
- Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxamide group.
- Reaction conditions: This step often requires the use of strong bases or acids and may involve heating under reflux.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides in solvents like DMSO or DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders or cancer.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(2,5-dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-(2,5-Dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
- 1-(2,5-Dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylamide
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12-5-4-6-17-19(12)22-21(29-17)23-20(26)13-9-18(25)24(11-13)15-10-14(27-2)7-8-16(15)28-3/h4-8,10,13H,9,11H2,1-3H3,(H,22,23,26) |
InChI Key |
CWWXZKQLVKYLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166986.png)
![3-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11166987.png)
![5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11166993.png)
![N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11166999.png)
![1-(Furan-2-carbonyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11167008.png)
![Propyl 4-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11167012.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11167018.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11167023.png)

![4,5-dimethoxy-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11167047.png)
![5-bromo-N-[2-(3-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11167057.png)
![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11167069.png)


